The presence of the piperazine ring and the formyl group makes 2-piperazinecarboxaldehyde a valuable scaffold for the synthesis of more complex molecules with potential pharmaceutical applications. By introducing various functional groups on the piperazine ring or modifying the formyl group, researchers can create novel compounds with diverse biological activities. Studies have explored the potential of 2-piperazinecarboxaldehyde derivatives as antidepressants [], anticonvulsants [], and antimicrobial agents [].
2-Piperazinecarboxaldehyde can be utilized as a building block for the synthesis of functional polymers []. By incorporating this molecule into polymer chains, researchers can design materials with specific properties such as conductivity, reactivity, and self-assembly behavior. These polymers hold promise for applications in organic electronics [] and drug delivery systems [].
2-Piperazinecarboxaldehyde, also known as 1-piperazinecarbaldehyde, is an organic compound characterized by a six-membered ring structure containing two nitrogen atoms. Its molecular formula is and it has a molecular weight of approximately 114.15 g/mol. This compound features an aldehyde functional group attached to the piperazine ring, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
Research indicates that 2-piperazinecarboxaldehyde exhibits various biological activities. It has been studied for its potential as an anthelmintic agent, showing effectiveness against parasitic infections. Additionally, derivatives of piperazine compounds often demonstrate antidepressant and antipsychotic properties, suggesting that 2-piperazinecarboxaldehyde may have similar therapeutic potential .
The synthesis of 2-piperazinecarboxaldehyde can be achieved through several methods:
2-Piperazinecarboxaldehyde has several notable applications:
Studies on the interactions of 2-piperazinecarboxaldehyde with other compounds reveal its potential role as a ligand in coordination chemistry. Its ability to form complexes with metal ions enhances its utility in catalysis and material science. Furthermore, interaction studies indicate that it can influence biological pathways when used as a pharmaceutical agent, potentially affecting neurotransmitter systems due to its structural similarity to other bioactive compounds .
Several compounds share structural similarities with 2-piperazinecarboxaldehyde, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Piperazine | Six-membered ring with two nitrogen atoms | Found naturally; used as an anthelminthic agent |
| 1-Piperidinecarboxaldehyde | Five-membered ring with one nitrogen atom | More basic than piperazines; less sterically hindered |
| Morpholine | Six-membered ring with one nitrogen atom | More flexible; used in industrial applications |
| 4-Methylpiperazine | Methyl substitution on piperazine | Enhanced lipophilicity; potential CNS activity |
Each of these compounds exhibits unique properties and reactivities due to variations in their structures. For instance, while piperidine is more basic than piperazine, 2-piperazinecarboxaldehyde's aldehyde group allows for diverse chemical transformations not possible with simpler cyclic amines.
While specific historical records for 2-piperazinecarboxaldehyde are limited, its synthesis aligns with established methodologies for formylated piperazines. Early piperazine derivatives were developed in the mid-20th century, driven by their pharmacological potential. The formylation of piperazine typically involves reactions with formylating agents such as formic acid, formyl chloride, or reductive formylation using hydrogen cyanide and hydrogen peroxide. Notably, analogous compounds like 1-piperazinecarboxaldehyde (CAS 7755-92-2) have been synthesized via oxidation or direct formylation of piperazine, suggesting similar routes for the 2-isomer.
Piperazine derivatives are central to heterocyclic chemistry due to their:
Piperazine derivatives span a wide range of applications:
Recent studies focus on:
The preferred International Union of Pure and Applied Chemistry name for this compound is piperazine-2-carbaldehyde [1]. This systematic nomenclature follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the piperazine ring system serves as the parent structure with the carbaldehyde functional group positioned at the 2-carbon [1]. The nomenclature indicates a six-membered saturated heterocyclic ring containing two nitrogen atoms at positions 1 and 4, with an aldehyde functional group (-CHO) attached to the carbon at position 2 of the ring system [1].
The structural designation reflects the compound's classification within the broader family of piperazine derivatives, which are characterized by their six-membered ring structure containing two nitrogen atoms in a 1,4-diazacyclohexane arrangement [2]. The systematic naming convention ensures unambiguous identification of the specific substitution pattern and functional group placement within the molecular framework.
2-Piperazinecarboxaldehyde is recognized by several alternative names in chemical databases and literature. The most frequently encountered synonyms include:
2-PIPERAZINECARBOXALDEHYDE serves as the primary name in many chemical databases and represents the compound's most common designation in scientific literature [1]. This name directly indicates the position of the carbaldehyde group on the piperazine ring system.
piperazine-2-carbaldehyde represents the International Union of Pure and Applied Chemistry systematic name and is widely used in chemical databases and research publications [1]. This nomenclature follows the standardized format for naming substituted heterocyclic compounds.
Additional database-specific identifiers include SCHEMBL294999 in chemical building blocks databases [1] and various other alphanumeric codes used for compound tracking and identification in specialized chemical information systems.
The molecular structure of 2-piperazinecarboxaldehyde can be represented through multiple standardized chemical notation systems:
Simplified Molecular Input Line Entry System representation: C1CNC(CN1)C=O [1]. This notation describes the cyclic structure with the aldehyde functional group attached to one of the ring carbons.
International Chemical Identifier: InChI=1S/C5H10N2O/c8-4-5-3-6-1-2-7-5/h4-7H,1-3H2 [1]. This representation provides detailed connectivity information and hydrogen distribution within the molecular structure.
International Chemical Identifier Key: GJPBJDRVNHKBOO-UHFFFAOYSA-N [1]. This compressed hash-based identifier serves as a unique molecular fingerprint for database searches and chemical informatics applications.
The molecular formula C₅H₁₀N₂O indicates the presence of five carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom [1]. The compound exhibits a molecular weight of 114.15 grams per mole [1], placing it within the range of small organic molecules commonly used as synthetic intermediates.
The Chemical Abstracts Service Registry Number for 2-piperazinecarboxaldehyde is 773866-77-6 [1] [3]. This unique numerical identifier is assigned by the Chemical Abstracts Service, a division of the American Chemical Society, and serves as the primary registry number for this compound in chemical databases worldwide. The Chemical Abstracts Service registry system provides unambiguous identification of chemical substances and is widely recognized as the authoritative source for chemical identification numbers.
The PubChem Compound Identification Number for 2-piperazinecarboxaldehyde is 17915568 [1]. This identifier is assigned by the National Center for Biotechnology Information's PubChem database, which serves as a comprehensive repository of chemical information. The compound entry was created on December 4, 2007, and was most recently modified on June 7, 2025 [1], reflecting ongoing updates to the chemical database.
EPA DSSTox Substance Identifier: DTXSID10591595 [1] [4]. This identifier is assigned by the United States Environmental Protection Agency's Distributed Structure-Searchable Toxicity database, which links chemical structures to toxicity data and provides information for computational toxicology applications.
The compound is also referenced in various specialized chemical databases through additional identifiers, though some database-specific numbers may vary depending on the particular information system and its indexing methodology. The multiple identifier system ensures comprehensive tracking and cross-referencing capabilities across different chemical information platforms and research databases.
2-Piperazinecarboxaldehyde is an organic compound with the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol [1] [2]. The compound is assigned the CAS Registry Number 773866-77-6, which serves as its unique chemical identifier [1] [2]. The molecular formula indicates the presence of five carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom, forming a heterocyclic structure with an aldehyde functional group.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight (g/mol) | 114.15 |
| CAS Registry Number | 773866-77-6 |
| SMILES | O=CC1NCCNC1 |
The two-dimensional structure of 2-Piperazinecarboxaldehyde consists of a six-membered piperazine ring with nitrogen atoms at positions 1 and 4, and an aldehyde group (-CHO) attached to the carbon at position 2 [2] [3]. The SMILES notation O=CC1NCCNC1 provides a linear representation of the molecular connectivity [2] [3]. The structure can be described as a piperazine ring where one of the carbon atoms adjacent to a nitrogen atom bears an aldehyde substituent.
The basic piperazine ring structure (C₄H₁₀N₂) has two nitrogen atoms positioned opposite each other in the six-membered saturated ring [4]. In 2-piperazinecarboxaldehyde, the aldehyde functional group is attached to the carbon at position 2 of the ring, creating an asymmetric molecule with distinct chemical properties compared to the unsubstituted piperazine.
Piperazine rings can adopt multiple conformations, including chair, half-chair, twist-boat, and boat forms [5] [6]. The chair conformation is thermodynamically favored and represents the most stable arrangement [5] [4] [7]. In crystallographic studies of piperazine-containing compounds, the chair conformation is consistently observed as the predominant form [5] [7].
The piperazine ring in 2-piperazinecarboxaldehyde preferentially adopts the chair conformation, which minimizes steric strain and optimizes the geometry around the nitrogen atoms [5] [7]. This conformation allows for optimal orbital overlap and reduces angle strain within the six-membered ring. The presence of the aldehyde substituent at position 2 may introduce some conformational flexibility, but the chair form remains energetically preferred [6].
| Conformation | Relative Stability | Description | Occurrence in 2-Piperazinecarboxaldehyde |
|---|---|---|---|
| Chair | Most stable | Thermodynamically favored | Predominant |
| Half-chair | Least stable | High energy transition state | Rare |
| Twist-boat | Intermediate | Moderately stable | Minor |
| Boat | Intermediate | Higher energy than chair | Minor |
The aldehyde functional group (-CHO) is the defining characteristic that distinguishes 2-piperazinecarboxaldehyde from the parent piperazine compound [8] [9]. The aldehyde group consists of a carbonyl carbon double-bonded to oxygen and single-bonded to hydrogen [8] [10]. This functional group is located at position 2 of the piperazine ring, creating a primary aldehyde attached to a saturated heterocyclic system.
The aldehyde carbon exhibits sp² hybridization, resulting in a planar geometry around the carbonyl group [8]. The electron-withdrawing nature of the carbonyl group influences the electronic properties of the adjacent piperazine ring, potentially affecting the basicity of the nitrogen atoms and the overall reactivity of the molecule [9] [10].
The piperazine ring forms the core structural framework of 2-piperazinecarboxaldehyde [4] [11]. This six-membered saturated heterocycle contains two nitrogen atoms at positions 1 and 4, creating a diamine structure [4]. The piperazine ring contributes significantly to the compound's chemical properties through its basic nitrogen centers and conformational characteristics.
The nitrogen atoms in the piperazine ring can function as both hydrogen bond donors (through N-H bonds) and acceptors (through lone pairs) [4] [12]. The ring adopts a chair conformation where the nitrogen lone pairs typically occupy equatorial positions to minimize steric interactions [4] [7]. This arrangement optimizes the stability of the ring system and influences the compound's reactivity patterns.
| Functional Group | Location | Characteristic |
|---|---|---|
| Aldehyde Group (-CHO) | Position 2 of piperazine ring | Carbonyl carbon bonded to hydrogen |
| Primary Amine (-NH) | Positions 1 and 4 of ring | Unsubstituted nitrogen |
| Secondary Amine (-NH-) | Ring nitrogen atoms | Ring nitrogen with hydrogen |
| Piperazine Ring | Six-membered saturated ring | Chair conformation preferred |
2-Piperazinecarboxaldehyde contains one stereogenic center at the carbon bearing the aldehyde group (position 2) [5]. This asymmetric carbon creates the potential for enantiomerism, resulting in two possible stereoisomers: (R)-2-piperazinecarboxaldehyde and (S)-2-piperazinecarboxaldehyde. The stereochemistry around this center is determined by the relative priorities of the aldehyde group, the piperazine ring carbons, and the hydrogen atom according to Cahn-Ingold-Prelog rules.
The chair conformation of the piperazine ring provides a rigid framework that influences the spatial arrangement of substituents [7]. The aldehyde group can occupy either an axial or equatorial position relative to the ring, with the equatorial position generally being more favorable due to reduced steric interactions [6] [7]. Conformational analysis indicates that the molecule exhibits dynamic behavior in solution, with interconversion between different conformers occurring at rates dependent on temperature and solvent conditions [6].
Infrared spectroscopy provides characteristic absorption bands that allow for the identification of functional groups in 2-piperazinecarboxaldehyde [8] [9] [13]. The aldehyde functional group exhibits two distinctive sets of absorptions: the C=O stretch and the C-H stretches [8] [10] [14].
The aldehyde carbonyl group shows a strong absorption in the range of 1730-1735 cm⁻¹, characteristic of saturated aldehydes [8] [10] [13]. This frequency is typical for aldehydes where the carbonyl group is not conjugated with aromatic rings or multiple bonds [9] [14]. The aldehyde C-H stretches appear as two bands: a lower frequency absorption at 2700-2760 cm⁻¹ and a higher frequency absorption at 2800-2860 cm⁻¹ [8] [10] [14].
The piperazine ring contributes additional characteristic absorptions through its N-H and C-N bonds [12] [15]. Primary amine N-H stretches typically appear in the range of 3350-3500 cm⁻¹, while secondary amine N-H stretches are observed at 3250-3350 cm⁻¹ [12] [15] [16]. The C-N stretching vibrations of the piperazine ring appear in the region of 1250-1000 cm⁻¹ [13] [17].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| Aldehyde C=O stretch | 1730-1735 | Strong | Characteristic of saturated aldehydes |
| Aldehyde C-H stretch (lower frequency) | 2700-2760 | Moderate | Lower frequency aldehyde C-H |
| Aldehyde C-H stretch (higher frequency) | 2800-2860 | Moderate | Higher frequency aldehyde C-H |
| N-H stretch (primary amine) | 3350-3500 | Medium to Strong | NH₂ group in piperazine |
| N-H stretch (secondary amine) | 3250-3350 | Medium to Strong | NH group in piperazine ring |
| C-N stretch | 1250-1000 | Medium to Strong | Piperazine ring C-N bonds |
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 2-piperazinecarboxaldehyde through both ¹H NMR and ¹³C NMR techniques [18] [19]. The aldehyde proton exhibits characteristic chemical shifts that are highly diagnostic for this functional group [18] [20].
In ¹H NMR spectroscopy, the aldehyde proton (-CHO) appears as a singlet in the highly deshielded region at 9.7-10.0 ppm [18] [20] [19]. This downfield chemical shift results from the strong electron-withdrawing effect of the carbonyl oxygen [18]. The piperazine ring protons appear as complex multiplets in the range of 2.4-3.8 ppm for the methylene protons (CH₂) adjacent to nitrogen [21] [19]. The proton on the carbon bearing the aldehyde group (position 2) appears at 3.5-4.5 ppm due to the deshielding effect of both the nitrogen atom and the aldehyde group [21].
NH protons in piperazine derivatives typically appear as broad signals in the range of 1.5-3.5 ppm [12] [19]. These signals often show exchange behavior with deuterated solvents, confirming their identity as exchangeable protons [19].
| Proton Type | ¹H NMR Chemical Shift (δ ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| Aldehyde proton (-CHO) | 9.7-10.0 | Singlet | 1H | Highly deshielded |
| Piperazine CH₂ (α to N) | 2.4-3.8 | Complex multiplet | 6H | Ring methylene protons |
| Piperazine CH (position 2) | 3.5-4.5 | Complex multiplet | 1H | Proton on carbon bearing aldehyde |
| NH protons | 1.5-3.5 (broad) | Broad singlet | 2H | Exchange with D₂O |
¹³C NMR spectroscopy provides information about the carbon framework of the molecule [19] [22] [23]. The aldehyde carbon appears in the highly deshielded region at 190-210 ppm, characteristic of carbonyl carbons in aldehydes [22] [23]. The carbon bearing the aldehyde group (C-2) appears at 55-65 ppm due to its attachment to nitrogen and the aldehyde group [19]. The remaining piperazine ring carbons typically appear in the range of 40-50 ppm, characteristic of saturated carbons adjacent to nitrogen [19] [22].
| Carbon Type | ¹³C NMR Chemical Shift (δ ppm) | Notes |
|---|---|---|
| Aldehyde carbon (C=O) | 190-210 | Carbonyl carbon, highly deshielded |
| Carbon bearing aldehyde (C-2) | 55-65 | Carbon α to nitrogen and bearing aldehyde |
| Piperazine ring carbons (C-3, C-5, C-6) | 40-50 | Saturated carbons in piperazine ring |
Mass spectrometry provides information about the molecular weight and fragmentation patterns of 2-piperazinecarboxaldehyde [24] [25]. The molecular ion peak [M]⁺ appears at m/z 114, corresponding to the molecular weight of the compound [2] [26]. The intensity of the molecular ion peak is typically low to moderate, as organic compounds often undergo fragmentation during ionization [24] [25].
Common fragmentation patterns include the loss of the aldehyde group (CHO, 29 mass units) to give a fragment at m/z 85 [M-29]⁺ [24]. The piperazine ring can form a stable fragment ion [C₄H₁₀N₂]⁺- at m/z 86, which often represents a significant peak in the mass spectrum [24] [26]. Additional fragmentation may occur through cleavage of C-N bonds and rearrangement processes typical of nitrogen-containing heterocycles [24] [25].
| Fragment | m/z Value | Relative Intensity | Description |
|---|---|---|---|
| Molecular ion [M]⁺ | 114 | Low to Moderate | Complete molecule |
| Loss of CHO [M-29]⁺ | 85 | Moderate | Loss of aldehyde group |
| Piperazine fragment [C₄H₁₀N₂]⁺- | 86 | High | Piperazine ring fragment |
| Base peak variations | Variable | High | Most abundant fragment |